![molecular formula C42H80NO7P B1262577 1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine](/img/structure/B1262577.png)
1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-hexadecenyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine and a phosphatidylcholine (P-34:2). It derives from a linoleic acid.
Scientific Research Applications
Lipid Vesicles and Enzyme Encapsulation
Lipid vesicles, including those formed from phosphatidylcholine compounds, have been extensively studied for encapsulating enzymes. These enzyme-containing lipid vesicles, often derived from natural or synthetic phosphatidylcholines, are crucial for various applications such as in cheese production, medical therapies, and as nanoreactors for biochemical reactions. The dehydration-rehydration method, followed by extrusion, is noted for producing highly efficient, monodisperse vesicles for enzyme encapsulation, highlighting the importance of phosphatidylcholine derivatives in creating functional biocompatible systems (Walde & Ichikawa, 2001).
Glycosyl Inositol Phosphoryl Ceramides in Plants and Fungi
Glycosyl inositol phosphoryl ceramides (GIPCs), which are the most abundant class of sphingolipids in plants and significant in fungi, involve complex structures that include fatty acids and long-chain bases similar to phosphatidylcholine derivatives. These compounds play critical roles in membrane structure and biological functions, with mass spectrometry being pivotal in assessing their diversity and structural characterization. This underscores the relevance of phosphatidylcholine-like structures in understanding plant and fungal biochemistry (Buré et al., 2014).
Oxidized Phospholipids and Atherosclerosis
Oxidized phospholipids, akin to oxidized derivatives of phosphatidylcholine, have been identified as major regulators in atherosclerosis, affecting various cell types in the vascular wall. These compounds are involved in over a thousand gene regulations in endothelial cells, impacting both pro-atherogenic and anti-atherogenic processes. The study of specific oxidized phospholipids as ligands for CD36 receptors and their association with plasma proteins, including those bound to Lp(a) particles, provides insight into their role in coronary events and the progression of atherosclerosis (Berliner & Watson, 2005).
Conjugated Linoleic Acid and Colonic Anti-inflammatory Mechanisms
Conjugated linoleic acid (CLA), with structural similarities to fatty acid components of phosphatidylcholine, exhibits significant health benefits, including anti-inflammatory properties relevant to colonic health. The modulation of inducible eicosanoids and the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs) by CLA highlights its potential in nutritional therapies for inflammatory bowel diseases. This showcases the broader implications of fatty acid research, beyond phosphatidylcholine derivatives, in understanding and treating inflammatory conditions (Bassaganya-Riera et al., 2002).
properties
Product Name |
1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C42H80NO7P |
Molecular Weight |
742.1 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,34,37,41H,6-13,15,17-19,21,23-33,35-36,38-40H2,1-5H3/b16-14-,22-20-,37-34-/t41-/m1/s1 |
InChI Key |
QLEHHUPUHJPURI-PWYDUFMYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.